molecular formula C13H16N4O2S B2886794 N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide CAS No. 1797185-60-4

N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Cat. No. B2886794
CAS RN: 1797185-60-4
M. Wt: 292.36
InChI Key: SMCWRRSAMVKIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Antibacterial Activities

Research conducted by Ahmad et al. (2010) highlights the synthesis of novel N'-arylmethylidene derivatives that exhibit potential antioxidant and antibacterial activities. This study provides a foundation for the development of new therapeutic agents leveraging the chemical structure of N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide for combating oxidative stress and bacterial infections Ahmad et al., 2010.

Antitumor Activity and Pharmacokinetics

Another significant application area is in antitumor activity and pharmacokinetics, as explored in the study by Stevens et al. (1987). The research demonstrated the efficacy of certain analogues in in vivo murine tumor models, highlighting the potential of this chemical compound in cancer treatment through its antitumor properties and favorable pharmacokinetic profile Stevens et al., 1987.

Antidepressant Properties

The antidepressant potential of N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide derivatives was also noted in a study by Bailey et al. (1985), which described compounds with reduced side effects and comparable potency to imipramine, a standard antidepressant Bailey et al., 1985.

Synthesis Methodologies

Research on the synthesis of new chemical structures using derivatives of N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide has been extensively documented. Studies by Sayed et al. (2002) and others have contributed valuable methodologies for the synthesis of pyridazinones, pyridazin-6-imines, and other related compounds, demonstrating the versatility and utility of this chemical structure in the synthesis of novel compounds with potential biological applications Sayed et al., 2002.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-8-9(2)20-13(14-8)15-11(18)6-4-10-5-7-12(19)17(3)16-10/h5,7H,4,6H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCWRRSAMVKIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCC2=NN(C(=O)C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

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